1-(4-Bromobenzoyl)piperidine
Overview
Description
1-(4-Bromobenzoyl)piperidine is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Azabicyclic Compounds
1-(4-Bromobenzoyl)piperidine is utilized in the synthesis of bridged azabicyclic compounds, a process that involves radical translocation reactions. These compounds demonstrate regioselectivity and produce a variety of diastereomeric mixtures with potential applications in organic chemistry and drug design (Ikeda, Kugo, & Sato, 1996).
Anticancer Agent Synthesis
A study involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, derived from this compound, to evaluate them as anticancer agents. This research provides insights into the potential medical applications of these derivatives in cancer treatment (Rehman et al., 2018).
Antibacterial Study
This compound derivatives have been synthesized and evaluated for their antibacterial properties. These compounds, particularly those involving 1,3,4-oxadiazole structures, exhibited moderate to significant antibacterial activity, indicating their potential use in the development of new antibacterial drugs (Khalid et al., 2016).
Neurokinin Receptor Antagonists
Research on spiro-substituted piperidines, including derivatives of this compound, revealed their application as neurokinin receptor antagonists. These compounds showed potent inhibitory activity against NK2 receptors, making them potential leads for novel NK2 receptor antagonists (Kubota et al., 1998).
Central Nervous System Agents
Compounds derived from this compound have been investigated for their potential as central nervous system agents. The synthesis and modification of these compounds aimed to explore their antitetrabenazine activity, indicating their potential use in neurological research and therapy (Bauer et al., 1976).
Safety and Hazards
Properties
IUPAC Name |
(4-bromophenyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFXRPZWAIOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354203 | |
Record name | 1-(4-Bromobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98612-93-2 | |
Record name | 1-(4-Bromobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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